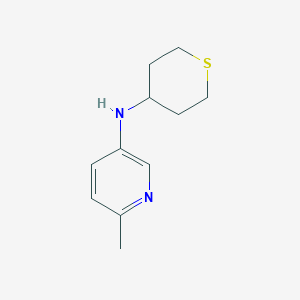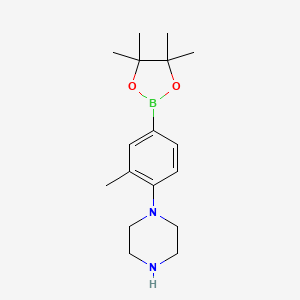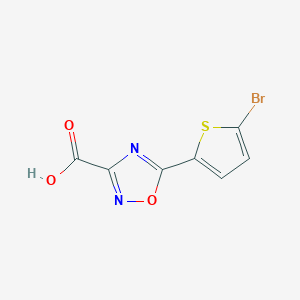![molecular formula C9H10BrNO4S B13066187 Methyl 5-bromo-2-[(methylsulfonyl)amino]benzoate](/img/structure/B13066187.png)
Methyl 5-bromo-2-[(methylsulfonyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-bromo-2-(methylsulfonamido)benzoate is a chemical compound with the molecular formula C9H10BrNO4S and a molecular weight of 308.15 g/mol . It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-2-(methylsulfonamido)benzoate typically involves the bromination of methyl 2-amino-5-bromobenzoate followed by sulfonation. The reaction conditions often include the use of bromine and a suitable solvent under controlled temperature and light conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-bromo-2-(methylsulfonamido)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives depending on the nucleophile introduced .
Aplicaciones Científicas De Investigación
Methyl 5-bromo-2-(methylsulfonamido)benzoate is used in several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action for methyl 5-bromo-2-(methylsulfonamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-bromo-2-(bromomethyl)benzoate: Similar in structure but with a bromomethyl group instead of a sulfonamide group.
Methyl 2-amino-5-bromobenzoate: Precursor in the synthesis of methyl 5-bromo-2-(methylsulfonamido)benzoate.
Uniqueness
Methyl 5-bromo-2-(methylsulfonamido)benzoate is unique due to its combination of a bromine atom and a sulfonamide group, which provides distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C9H10BrNO4S |
|---|---|
Peso molecular |
308.15 g/mol |
Nombre IUPAC |
methyl 5-bromo-2-(methanesulfonamido)benzoate |
InChI |
InChI=1S/C9H10BrNO4S/c1-15-9(12)7-5-6(10)3-4-8(7)11-16(2,13)14/h3-5,11H,1-2H3 |
Clave InChI |
QDPZOIXFPCHMLR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)Br)NS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Quinolinecarbonitrile, 1,4-dihydro-6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-oxo-](/img/structure/B13066111.png)




![3-[(3,4-Dimethylphenyl)methoxy]azetidine](/img/structure/B13066140.png)

![7-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13066166.png)





